2-(4-Aminophenyl)-1-methylbenzimidazol-5-amine
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Overview
Description
2-(4-Aminophenyl)-1-methylbenzimidazol-5-amine is a heterocyclic compound that features a benzimidazole core with an amino group at the 4-position of the phenyl ring and a methyl group at the 1-position of the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-1-methylbenzimidazol-5-amine typically involves the condensation of o-phenylenediamine with p-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol. The final step involves methylation of the benzimidazole ring using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-1-methylbenzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different pharmacological or material properties .
Scientific Research Applications
2-(4-Aminophenyl)-1-methylbenzimidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-1-methylbenzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding site. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Similar structure but contains a sulfur atom in the heterocyclic ring.
2-(4-Aminophenyl)benzoxazole: Similar structure but contains an oxygen atom in the heterocyclic ring.
2-(4-Aminophenyl)benzimidazole: Lacks the methyl group at the 1-position of the benzimidazole ring.
Uniqueness
2-(4-Aminophenyl)-1-methylbenzimidazol-5-amine is unique due to the presence of both the amino group and the methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
2-(4-aminophenyl)-1-methylbenzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18-13-7-6-11(16)8-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDAWVLYVIAXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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